

# Tofacitinib Administration in Preclinical Models: Application Notes and Protocols

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## Compound of Interest

Compound Name: Tofacitinib

Cat. No.: B1680491

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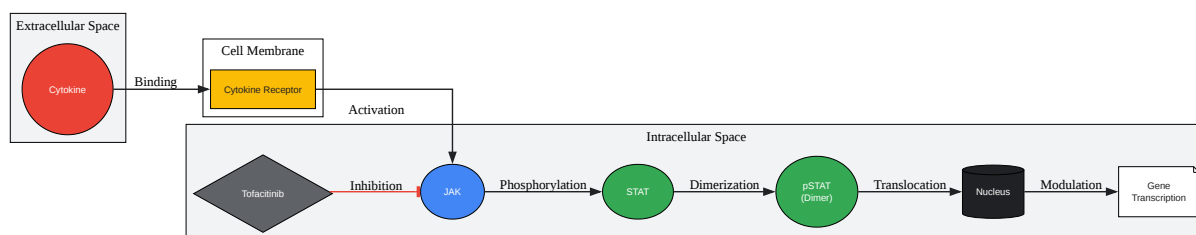
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the administration of **Tofacitinib** (Xeljanz®), a Janus kinase (JAK) inhibitor, in various preclinical models of inflammatory diseases. The following protocols and data are intended to assist in the design and execution of studies evaluating the efficacy and mechanism of action of **Tofacitinib**.

## Mechanism of Action: The JAK-STAT Signaling Pathway

**Tofacitinib** functions as an inhibitor of Janus kinases, which are intracellular enzymes that play a crucial role in signal transduction for numerous cytokines and growth factors involved in hematopoiesis and immune cell function.<sup>[1]</sup> By blocking JAKs, **Tofacitinib** prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).<sup>[1]</sup> This disruption of the JAK-STAT pathway modulates the cellular response to inflammatory signals. **Tofacitinib** preferentially inhibits signaling through JAK1 and JAK3.<sup>[2][3]</sup>

Below is a diagram illustrating the mechanism of action of **Tofacitinib** in inhibiting the JAK-STAT signaling pathway.



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Caption: **Tofacitinib** inhibits JAK, preventing STAT phosphorylation and downstream gene transcription.

## Quantitative Data Summary

The following tables summarize key quantitative data for **Tofacitinib** administration in various preclinical models.

Table 1: **Tofacitinib** Dosage and Administration in Preclinical Models

Preclinical Model	Animal Species	Route of Administration	Dosage Range	Treatment Frequency	Reference
Collagen-Induced Arthritis (CIA)	Mouse (DBA/1)	Oral Gavage	15 - 50 mg/kg	Once or Twice Daily	<a href="#">[4]</a> <a href="#">[5]</a>
IL-23 Induced Psoriasis and Arthritis	Mouse (B10.RIII)	Oral Gavage	50 mg/kg	Daily	<a href="#">[6]</a>
DSS-Induced Colitis	Mouse	Not Specified	Not Specified	Not Specified	<a href="#">[7]</a> <a href="#">[8]</a>
IL-15 Transgenic Celiac Disease	Mouse	Subcutaneous Pump	30 mg/kg/day	Continuous	<a href="#">[9]</a>

Table 2: Pharmacokinetic Parameters of **Tofacitinib** in Rodents

Species	Administration Route	Dose (mg/kg)	C <sub>max</sub> (µg/L)	t <sub>1/2</sub> (h)	Bioavailability (F)	Reference
Rat	Oral	10	1607 ± 208.7	1.06 ± 0.16	29.1%	<a href="#">[10]</a> <a href="#">[11]</a>
Rat	Intravenous	5, 10, 20, 50	-	-	-	<a href="#">[12]</a> <a href="#">[13]</a>
Mouse	Oral	50	-	-	-	<a href="#">[4]</a>

## Experimental Protocols

Below are detailed protocols for inducing common preclinical inflammatory disease models and a general workflow for evaluating **Tofacitinib**.

## Protocol 1: Collagen-Induced Arthritis (CIA) in Mice

This model is widely used to study rheumatoid arthritis.<sup>[14][15]</sup>

### Materials:

- Male DBA/1 mice (8-10 weeks old)
- Bovine or chicken type II collagen (CII)
- Complete Freund's Adjuvant (CFA)
- Incomplete Freund's Adjuvant (IFA)
- **Tofacitinib**
- Vehicle for **Tofacitinib** (e.g., 0.5% methylcellulose)

### Procedure:

- Immunization (Day 0):
  - Prepare an emulsion of 100 µg of CII in CFA (1:1 ratio).
  - Inject 100 µL of the emulsion intradermally at the base of the tail.
- Booster Immunization (Day 21):
  - Prepare an emulsion of 100 µg of CII in IFA (1:1 ratio).
  - Inject 100 µL of the emulsion intradermally at the base of the tail.
- Arthritis Assessment:
  - Begin clinical scoring of arthritis severity 3-4 times per week starting from day 21.
  - Scoring is typically based on erythema and swelling of the paws on a scale of 0-4 per paw (total score 0-16).

- **Tofacitinib** Administration:
  - Initiate treatment upon the onset of clinical signs of arthritis.
  - Administer **Tofacitinib** or vehicle daily via oral gavage at the desired dose (e.g., 15-50 mg/kg).
- Efficacy Readouts:
  - Continue clinical scoring throughout the treatment period.
  - At the end of the study, collect paws for histological analysis of inflammation, pannus formation, and bone erosion.
  - Collect blood for analysis of inflammatory cytokines and anti-CII antibodies.

## Protocol 2: Imiquimod-Induced Psoriasis-like Skin Inflammation in Mice

This is a common and rapid model for studying psoriasis.[\[16\]](#)[\[17\]](#)[\[18\]](#)

Materials:

- BALB/c or C57BL/6 mice (8-10 weeks old)
- Imiquimod cream (5%)
- **Tofacitinib**
- Vehicle for **Tofacitinib**

Procedure:

- Induction of Psoriasis-like Lesions:
  - Shave the dorsal skin of the mice.

- Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and/or ear for 5-7 consecutive days.[16][19]
- **Tofacitinib** Administration:
  - Administer **Tofacitinib** or vehicle daily via the desired route (e.g., oral gavage, topical application). Treatment can be prophylactic (starting on day 0) or therapeutic (starting after lesion development).
- Assessment of Skin Inflammation:
  - Score the severity of skin inflammation daily based on erythema, scaling, and thickness (each scored on a 0-4 scale). The sum of these scores constitutes the Psoriasis Area and Severity Index (PASI).[20]
  - Measure ear thickness daily using a caliper.
- Efficacy Readouts:
  - At the end of the study, collect skin biopsies for histological analysis (acanthosis, parakeratosis, immune cell infiltration).
  - Analyze skin or systemic levels of inflammatory cytokines (e.g., IL-17, IL-23).[18]

## Protocol 3: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

This is a widely used model for inflammatory bowel disease (IBD), particularly ulcerative colitis. [8][21][22]

Materials:

- C57BL/6 mice (8-10 weeks old)
- Dextran Sulfate Sodium (DSS; molecular weight 36,000-50,000 Da)
- **Tofacitinib**

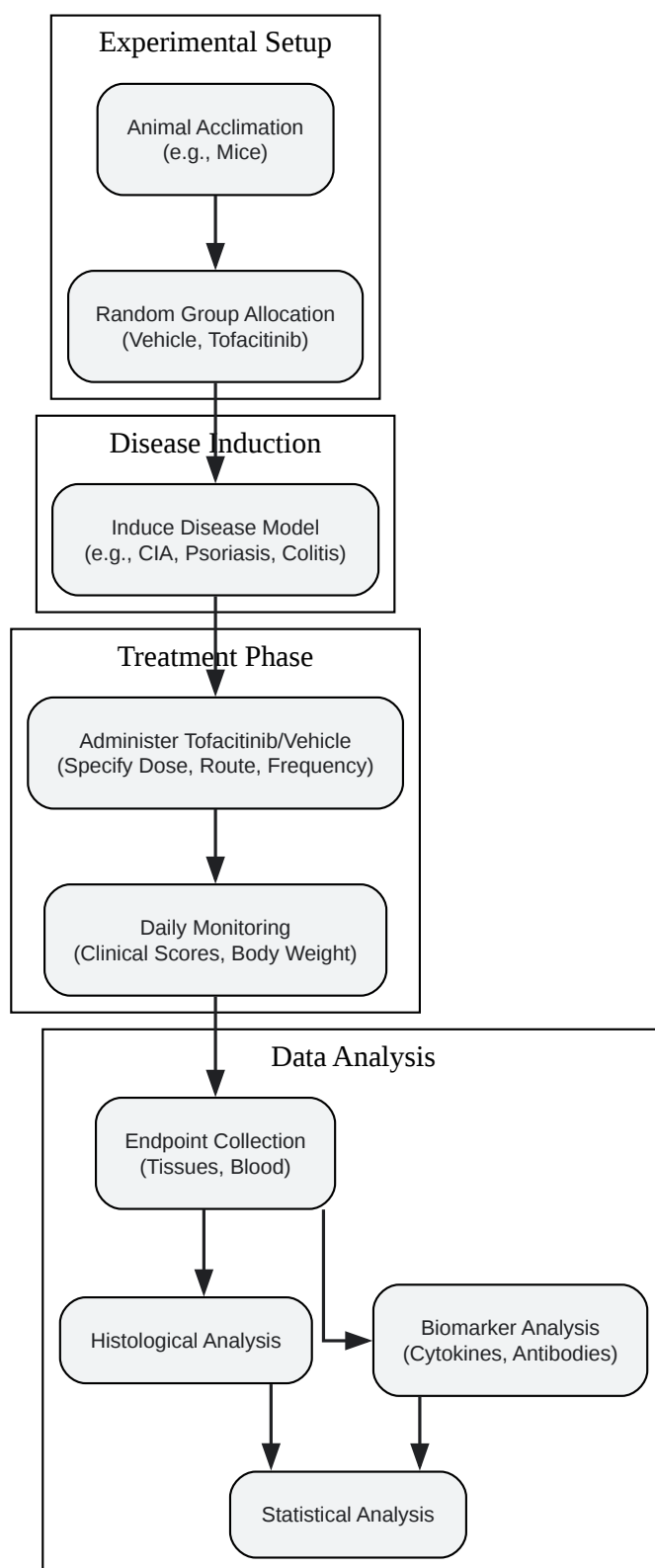
- Vehicle for **Tofacitinib**

Procedure:

- Induction of Colitis:
  - Acute Colitis: Administer 2-3% (w/v) DSS in the drinking water for 5-7 consecutive days.[\[8\]](#)
  - Chronic Colitis: Administer cycles of DSS (e.g., 1.5-2% for 5-7 days) followed by a recovery period with regular drinking water (e.g., 1-2 weeks), repeated for several cycles.  
[\[8\]](#)
- **Tofacitinib** Administration:
  - Administer **Tofacitinib** or vehicle daily via oral gavage. Treatment can be initiated before, during, or after DSS administration depending on the study design.
- Monitoring Disease Activity:
  - Monitor body weight, stool consistency, and the presence of blood in the stool daily to calculate the Disease Activity Index (DAI).
- Efficacy Readouts:
  - At the end of the study, measure colon length and weight.
  - Collect colon tissue for histological evaluation of inflammation, ulceration, and crypt damage.
  - Measure myeloperoxidase (MPO) activity in the colon as a marker of neutrophil infiltration.
  - Analyze colon tissue or systemic levels of inflammatory cytokines.

## Experimental Workflow Diagram

The following diagram outlines a general experimental workflow for testing **Tofacitinib** in a preclinical model.



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